molecular formula C38H48N8O6S2 B1244670 Patellamide B

Patellamide B

カタログ番号: B1244670
分子量: 777 g/mol
InChIキー: FDAPKNJHIHKHDM-XGKKPBRYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Patellamide B is a cyclic peptide.

科学的研究の応用

Cytotoxicity and Anticancer Properties

Patellamide B has shown moderate cytotoxic activity against various cancer cell lines. Notably, it exhibits:

  • Cytotoxicity against L1210 murine leukemia cells : The IC50 value is approximately 2.0 µg/mL, indicating significant activity against this cell line .
  • Poor cytotoxicity against KB cell line : The IC50 is greater than 4000 ng/mL, suggesting limited effectiveness against this solid tumor model .
  • General cytotoxicity in the NCI 60 human tumor cell line panel : this compound demonstrated an average LC50 of 48 µM, indicating a broader spectrum of activity but with varying potency across different cell types .

Multidrug Resistance Reversal

One of the most promising applications of this compound is its potential to reverse multidrug resistance in cancer therapy. Research indicates that:

  • Patellamide D, a structural analog, effectively reverses drug resistance in human leukemic cell lines by competing with P-glycoprotein (P-gp) transport mechanisms. This suggests that this compound may possess similar properties .

Metal Binding Studies

This compound has been studied for its ability to bind metal ions, particularly copper(II). Key findings include:

  • It can bind two copper(II) ions cooperatively, which may enhance its biological activity and stability .
  • The binding affinity of this compound for copper(II) is significant and could be leveraged for therapeutic applications involving metal coordination chemistry .

Synthesis and Derivative Development

The synthesis of this compound has been explored through both natural extraction methods and synthetic approaches. Notable points include:

  • Biosynthetic pathways : The genes responsible for Patellamide biosynthesis have been identified and expressed in Escherichia coli, facilitating the production of this compound without extensive harvesting from natural sources .
  • Synthetic analogs : Researchers have developed various synthetic derivatives of this compound to optimize its pharmacological properties. These derivatives allow for modifications that can enhance efficacy and reduce toxicity while maintaining biological activity .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound alongside other patellamides against multiple tumor types. The results indicated that while this compound showed some cytotoxicity, it was less effective than other compounds like Patellamide A and D against specific leukemia cell lines. This highlights the need for further research into optimizing its structure for enhanced activity.

Case Study 2: Multidrug Resistance Mechanism

Research into the mechanism by which Patellamide D reverses multidrug resistance revealed that it competes effectively with chemotherapeutic agents for binding sites on P-glycoprotein. This study underscores the potential role of this compound in combination therapies aimed at overcoming resistance in cancer treatments.

特性

分子式

C38H48N8O6S2

分子量

777 g/mol

IUPAC名

(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4-[(2S)-butan-2-yl]-7,21,25-trimethyl-18-(2-methylpropyl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone

InChI

InChI=1S/C38H48N8O6S2/c1-8-19(4)28-36-46-30(22(7)52-36)34(50)41-25(15-23-12-10-9-11-13-23)38-43-26(17-54-38)31(47)40-24(14-18(2)3)35-45-29(21(6)51-35)33(49)39-20(5)37-42-27(16-53-37)32(48)44-28/h9-13,16-22,24-25,28-30H,8,14-15H2,1-7H3,(H,39,49)(H,40,47)(H,41,50)(H,44,48)/t19-,20+,21+,22+,24-,25+,28-,29-,30-/m0/s1

InChIキー

FDAPKNJHIHKHDM-XGKKPBRYSA-N

異性体SMILES

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)CC(C)C)CC6=CC=CC=C6

正規SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)CC(C)C)CC6=CC=CC=C6

同義語

patellamide B

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Patellamide B
Reactant of Route 2
Patellamide B
Reactant of Route 3
Reactant of Route 3
Patellamide B
Reactant of Route 4
Reactant of Route 4
Patellamide B
Reactant of Route 5
Patellamide B
Reactant of Route 6
Patellamide B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。